2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and a tetrahydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves a multi-step process:
Formation of the Tetrahydroquinolinone Core: The synthesis begins with the preparation of the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl intermediate. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenoxy Group: The next step involves the introduction of the 4-methoxyphenoxy group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the tetrahydroquinolinone intermediate reacts with 4-methoxyphenol in the presence of a base.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the tetrahydroquinolinone moiety can be reduced to form a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group could facilitate binding to hydrophobic pockets, while the acetamide moiety may form hydrogen bonds with target proteins.
Materials Science: The compound’s electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with a hydroxyl group in the tetrahydroquinolinone moiety.
Uniqueness
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the combination of its methoxyphenoxy and tetrahydroquinolinone groups. This unique structure may confer distinct biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-17-9-4-14(11-13(17)3-10-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEACQHDVCCNCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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